molecular formula C18H27Br B12607719 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane CAS No. 915954-77-7

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane

Cat. No.: B12607719
CAS No.: 915954-77-7
M. Wt: 323.3 g/mol
InChI Key: ZTAXKTYVGSGSQG-UHFFFAOYSA-N
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Description

9-(9-Bicyclo[331]nonanylidene)-3-bromobicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure

Properties

CAS No.

915954-77-7

Molecular Formula

C18H27Br

Molecular Weight

323.3 g/mol

IUPAC Name

9-(9-bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane

InChI

InChI=1S/C18H27Br/c19-16-10-14-8-3-9-15(11-16)18(14)17-12-4-1-5-13(17)7-2-6-12/h12-16H,1-11H2

InChI Key

ZTAXKTYVGSGSQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2=C3C4CCCC3CC(C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often include:

    Temperature: 165–170 °C

    Solvent: Tetrahydrofuran or other ethereal solvents

    Catalysts: Borane or other boron-containing reagents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often available commercially as a solution in tetrahydrofuran or as a solid .

Chemical Reactions Analysis

Types of Reactions

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous potassium hydroxide.

    Reduction: Borane or other reducing agents.

    Substitution: Various nucleophiles under mild conditions.

Major Products

Scientific Research Applications

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its ability to participate in hydroboration reactions. The mechanism involves the addition of the boron atom to alkenes, forming organoboranes. These organoboranes can then undergo further reactions to form various products. The molecular targets include alkenes and other unsaturated compounds, and the pathways involved include hydroboration and subsequent oxidation or reduction .

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: A similar compound used in hydroboration reactions.

    Bicyclo[4.3.0]nonane: Another bicyclic compound with different applications.

Uniqueness

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is unique due to its bromine substitution, which allows for additional reactivity and functionalization compared to other similar compounds. This makes it a versatile reagent in organic synthesis .

Biological Activity

The compound 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is a bicyclic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈Br
  • Molecular Weight : 252.2 g/mol
  • CAS Number : 915954-77-7

The structure of this compound features a bromine atom substituted on one of the bicyclic frameworks, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane exhibit various biological activities, including:

  • Anticancer Activity : Bicyclic compounds have been studied for their ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Some bicyclic structures demonstrate activity against bacterial and fungal strains, potentially through disruption of cellular membranes or interference with metabolic pathways.

Case Studies

  • Anticancer Properties : A study explored the synthesis of various bicyclo[3.3.1]nonane derivatives and their effects on cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new chemotherapeutic agents .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of bicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that some derivatives exhibited notable inhibitory effects, highlighting their potential as novel antibiotics .

Comparative Analysis

The following table summarizes the biological activities reported for similar bicyclic compounds:

Compound NameBiological ActivityMechanism
9-Borabicyclo[3.3.1]nonaneAnticancerInduction of apoptosis
1-Bromo-bicyclo[3.3.1]nonaneAntimicrobialMembrane disruption
9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonanePotential anticancer/antimicrobialUnknown; further studies needed

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance, the introduction of halogen substituents (like bromine) has been linked to increased potency against certain cancer cell lines .

Moreover, synthetic routes for creating diverse bicyclic structures have been explored, showcasing methods that yield high purity and yield, which are crucial for subsequent biological testing .

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